molecular formula C8H15N3S B12935982 2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine CAS No. 66287-37-4

2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine

Cat. No.: B12935982
CAS No.: 66287-37-4
M. Wt: 185.29 g/mol
InChI Key: KKYRDMJUIDKBQG-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine is a synthetic imidazole-based compound of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a 5-methylimidazole core linked to an ethanamine chain via a sulfanyl bridge, positions it as a potential precursor or pharmacophore in the development of novel therapeutic agents. Researchers are particularly interested in such functionalized imidazoles for the construction of molecular hybrids and conjugates, a strategy employed to combat multi-drug resistant bacterial pathogens . The primary research value of this compound lies in its potential application against serious infections caused by ESKAPE pathogens and other resistant bacteria . Imidazole derivatives are a well-established class in drug discovery, with some members, like the nitroimidazoles, acting as prodrugs that undergo reductive activation to generate cytotoxic radicals, leading to DNA damage and cell death in anaerobic bacteria and protozoa . While the specific mechanism of action for this amine derivative may differ, its core imidazole structure provides a versatile scaffold for designing new antibacterial molecules. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66287-37-4

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

2-[1-(5-methyl-1H-imidazol-4-yl)ethylsulfanyl]ethanamine

InChI

InChI=1S/C8H15N3S/c1-6-8(11-5-10-6)7(2)12-4-3-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

KKYRDMJUIDKBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(C)SCCN

Origin of Product

United States

Preparation Methods

Thiol-Ethanamine Coupling Approach

One common approach is the reaction of a 5-methylimidazole derivative bearing a halogen or activated leaving group at the 4-position with a thiol-containing ethanamine or its protected form. This method involves:

  • Synthesis of 4-halogenated 5-methylimidazole or 4-substituted imidazole intermediate.
  • Reaction with 2-aminoethanethiol or its derivatives under nucleophilic substitution conditions to form the sulfanyl linkage.

This method benefits from mild reaction conditions and good selectivity for the sulfanyl bond formation.

Stepwise Synthesis via Sulfide Formation and Amination

An alternative method involves:

  • Preparation of 1-(5-methyl-1H-imidazol-4-yl)ethyl sulfide intermediate by reacting 5-methylimidazole derivatives with ethyl sulfide reagents.
  • Subsequent amination of the ethyl sulfide side chain to introduce the ethanamine group.

This stepwise approach allows for better control over each functional group’s introduction and purification.

Protection and Deprotection Strategies

Given the presence of amine and thiol functionalities, protection of the amine group (e.g., as a Boc or Fmoc derivative) during sulfanyl bond formation is often necessary to prevent side reactions. After sulfide formation, deprotection yields the free ethanamine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or aqueous ethanol Polar solvents favor nucleophilic substitution
Catalyst Lewis acids (e.g., InCl3) or base catalysts Catalysts can improve yield and selectivity
Temperature 20–60 °C Optimal temperature often around 40 °C for related reactions
Reaction Time 20 min to several hours Ultrasound irradiation can reduce time to 20 min
Purification Crystallization, filtration, chromatography Purity confirmed by NMR, IR, MS

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of imidazole protons, methyl substituent, sulfanyl linkage, and ethanamine protons.
  • FT-IR Spectroscopy : Characteristic absorption bands for N-H, C-H, and C-S bonds confirm functional groups.
  • Mass Spectrometry : ESI-MS confirms molecular weight and purity.
  • Chromatography : TLC and HPLC monitor reaction progress and purity.

Research Findings and Comparative Analysis

  • The sulfanyl linkage formation is generally high yielding (80–95%) when using optimized catalysts and solvents.
  • Ultrasound-assisted synthesis significantly reduces reaction time and improves yield compared to conventional heating.
  • Protection of amine groups is critical to avoid side reactions during sulfide bond formation.
  • Multi-component one-pot reactions, while efficient for related imidazole derivatives, require further adaptation for this specific compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Thiol-Ethanamine Coupling Halogenated imidazole + 2-aminoethanethiol Mild conditions, good selectivity Requires halogenated intermediate
Stepwise Sulfide Formation Imidazole-ethyl sulfide + amination Controlled functionalization Multi-step, longer synthesis
One-Pot Multi-Component Synthesis Imidazole + ethanamine + sulfur reagent + catalyst Fast, high yield, green chemistry Needs optimization for target compound
Protection/Deprotection Amine protection during sulfide formation Prevents side reactions Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Dihydroimidazole Derivatives: Formed through reduction reactions.

    Halogenated Imidazole Derivatives: Formed through substitution reactions.

Scientific Research Applications

Introduction to 2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine

The compound This compound , also known as 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride , has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and environmental science.

Anticancer Research

Recent studies have highlighted the potential of compounds similar to This compound in anticancer therapies. The imidazole ring structure is known for its ability to interact with biological targets, making it a candidate for drug development against various cancers. Research indicates that heterocyclic amines can influence cellular pathways related to cancer progression, particularly through their effects on DNA adduct formation and mutagenesis .

Neuroprotective Effects

There is emerging evidence that compounds containing imidazole can exhibit neuroprotective properties. For instance, studies have shown that certain imidazole derivatives can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to modulate neurotransmitter systems may also contribute to its therapeutic potential.

Enzyme Inhibition Studies

The thioether group in This compound allows it to act as a substrate or inhibitor for various enzymes. Research has focused on its interaction with cytochrome P450 enzymes, which play a pivotal role in drug metabolism . Understanding these interactions can lead to improved drug design and personalized medicine approaches.

Antioxidant Activity

The antioxidant properties of this compound have been investigated as well. Compounds with imidazole structures often exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative damage in cells . This aspect is particularly relevant for developing nutraceuticals aimed at reducing oxidative stress-related diseases.

Bioremediation Potential

Research into the environmental applications of This compound suggests its potential use in bioremediation processes. Compounds that contain sulfur and nitrogen can enhance microbial degradation of pollutants, particularly in contaminated soil and water environments . This application could be crucial for developing sustainable environmental cleanup strategies.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of imidazole derivatives, This compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents identified several imidazole derivatives that demonstrated the ability to reduce neuronal cell death in vitro. The study highlighted the mechanism by which these compounds inhibit pro-inflammatory cytokines, presenting a promising avenue for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((1-(5-Methyl-1H-imidazol-4-yl)ethyl)thio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Comparative Physicochemical Properties
Property Target Compound 2-(1-Me-imidazol-4-yl)ethan-1-amine Butonitazene
Molecular Weight (g/mol) 187.31 125.18 439.54
logP (Estimated) 1.5 0.8 3.2
pKa (Amine) ~9.5 ~10.1 ~8.7
Water Solubility (mg/mL) Low Moderate Very Low

Biological Activity

2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by the presence of a sulfanyl group and an imidazole moiety, suggests a range of possible interactions with biological systems.

  • Molecular Formula: C7H13N3S
  • Molecular Weight: 173.26 g/mol
  • CAS Number: 38603-73-5
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with imidazole rings exhibited IC50 values ranging from 25 to 50 μM against MCF7 breast cancer cells, indicating moderate potency in inducing apoptosis in tumor cells .

Antimicrobial Properties

The compound's imidazole structure is associated with antimicrobial activity. Research indicates that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values as low as 40 μg/mL against Staphylococcus aureus. This suggests that this compound may possess similar antimicrobial properties .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds containing the imidazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In studies, certain derivatives exhibited IC50 values below 10 μM for COX inhibition, demonstrating their potential as anti-inflammatory agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of imidazole derivatives is crucial for optimizing their biological activity. Modifications on the imidazole ring and the sulfanyl group can significantly impact the compound's efficacy and selectivity. For instance, substituents on the imidazole nitrogen can enhance cytotoxicity or improve binding affinity to target enzymes .

Case Study 1: Anticancer Efficacy

In a controlled experiment, a derivative of this compound was tested on human ovarian cancer cells (A2780). The compound exhibited an IC50 value of approximately 30 μM after 48 hours of treatment, leading to significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells, suggesting a mechanism involving mitochondrial pathways .

CompoundCell LineIC50 (μM)Mechanism
Compound AA278030Apoptosis via mitochondrial pathway
Compound BMCF745Cell cycle arrest

Case Study 2: Antimicrobial Activity

A series of imidazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. The tested compound showed promising results against E. coli and Pseudomonas aeruginosa, with MIC values of 200 μg/mL and 500 μg/mL, respectively. These findings support further investigation into its potential as an antibacterial agent .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
E. coli200
Pseudomonas aeruginosa500

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